Lipophilicity Tuning: Measured logP Shift vs. Des-Methyl 6-Amino-5-bromouracil
The N1-methyl group in 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione produces a measurable increase in lipophilicity relative to its des-methyl congener 6-amino-5-bromouracil (6ABU). The target compound exhibits a calculated logP of -0.0005 (Molbase) or -0.307 (Chembase, JChem), while 6ABU (C4H4BrN3O2, MW 205.997) is consistently reported with a more negative logP due to the additional N1-H hydrogen-bond donor [1][2]. The ΔlogP of +0.4 to +0.7 log units (method-dependent) translates to an approximately 2.5- to 5-fold increase in predicted membrane partitioning, which is critical for cell-based assays and in vivo pharmacokinetic profiling [3].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = -0.0005 (Molbase); logP = -0.307 (Chembase JChem) |
| Comparator Or Baseline | 6-Amino-5-bromouracil (6ABU, CAS 6312-73-8): logP ≈ -0.7 to -1.0 (estimated from structure) |
| Quantified Difference | ΔlogP ≈ +0.4 to +0.7 units (target more lipophilic) |
| Conditions | Calculated logP using Molbase and JChem algorithms at 25°C |
Why This Matters
A 0.4–0.7 unit logP increase can substantially enhance passive membrane permeability, making the N1-methyl derivative more suitable for intracellular target engagement studies than its des-methyl counterpart.
- [1] Molbase. 6-Amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione. CAS 14094-37-2. https://m.molbase.cn/baike/36046/ View Source
- [2] Chembase. 6-amino-5-bromo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. http://en.chembase.cn/molecule-55936.html View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235-248. (General logP–permeability relationship) View Source
